molecular formula C26H18O4 B1315936 [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid CAS No. 143613-17-6

[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid

Cat. No. B1315936
M. Wt: 394.4 g/mol
InChI Key: HKNHBZNRYLZPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid” is a chemical compound with the molecular formula C24H18 . It is also known by other names such as p,p’-Quaterphenyl, p-Quaterphenyl, p-Tetraphenyl, Benzerythrene, Quadriphenyl, 1,1’-Biphenyl, and 4,4’-Diphenylbiphenyl .


Molecular Structure Analysis

The molecular structure of “[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . For “[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid”, its molecular weight is 306.3997 .

Scientific Research Applications

Field: Organic Electronics

  • QPDA is commonly used as a precursor for constructing hole extraction layers in organic light-emitting diodes (OLEDs), perovskite solar cells, and organic solar cells .
  • The use of QPDA in these applications has led to improved device performance. For instance, an OLED based on a derivative of QPDA demonstrated strongly reduced roll-off efficiency with an external power efficiency (EQE) of 24.1%, and a power efficiency of 49.3 lm W -1 at a luminance of 1000 cd m -2 .

Field: Material Science

  • QPDA is used as a linker in the construction of covalent organic frameworks (COFs) .
  • COFs based on QPDA have larger pore sizes, which makes them effective for adsorption and removal of per- and polyfluoroalkyl substances (PFAS) from water .

Field: Light Emitting Diodes

  • QPDA is used as a precursor for constructing hole extraction layers in light emitting diodes .
  • The use of QPDA in these applications has led to improved device performance. For instance, an OLED based on a derivative of QPDA demonstrated strongly reduced roll-off efficiency with an external power efficiency (EQE) of 24.1%, and a power efficiency of 49.3 lm W -1 at a luminance of 1000 cd m -2 .

Field: Water Treatment

  • QPDA is used as a linker in the construction of covalent organic frameworks (COFs) .
  • COFs based on QPDA have larger pore sizes, which makes them effective for adsorption and removal of per- and polyfluoroalkyl substances (PFAS) from water .

Field: Gas Uptake

  • QPDA is used in the construction of covalent organic frameworks for applications of gas uptake .
  • COFs based on QPDA have larger pore sizes, which makes them effective for gas uptake .

Field: Energy Storage

  • QPDA is used as a linker in the construction of covalent organic frameworks for energy storage applications .
  • COFs based on QPDA have been used in energy storage applications .

properties

IUPAC Name

4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O4/c27-25(28)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)26(29)30/h1-16H,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNHBZNRYLZPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576270
Record name [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid

CAS RN

143613-17-6
Record name [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid

Citations

For This Compound
30
Citations
TC Li, XJ Kong, Y Xie, T He, GR Si, XY Li, W Wu… - Separation and …, 2022 - Elsevier
Metal-organic frameworks (MOFs) are widely employed as functional materials in various fields, while intriguing properties for specific applications have been pursued all along with …
Number of citations: 11 www.sciencedirect.com
KT Hylland, S Øien-Ødegaard, KP Lillerud, M Tilset - Synlett, 2015 - thieme-connect.com
Efficient synthesis protocols for five linkers of immediate interest for use in metal-organic frameworks (MOFs) are presented. The importance of scalable, cost-effective, high-yield …
Number of citations: 14 www.thieme-connect.com
S Øien-Ødegaard - 2016 - duo.uio.no
Figure 1. Graphical summary of the main topics in this Ph. D. thesis: The constituents and partial structure of UiO-67, which is the most investigated MOF in this work, where the Zr atoms …
Number of citations: 2 www.duo.uio.no
S Øien-Ødegaard, KP Lillerud - Chemistry, 2020 - mdpi.com
Ab initio structure determination of new metal-organic framework (MOF) compounds is generally done by single crystal X-ray diffraction, but this technique can yield incorrect crystal …
Number of citations: 3 www.mdpi.com
J Lippke, B Brosent, T von Zons, E Virmani… - Inorganic …, 2017 - ACS Publications
A Zr-based MOF of the PIZOF type, which consists of two independent and mutually interpenetrating UiO-type frameworks with [Zr 6 O 4 (OH) 4 (O 2 C) 12 ] nodes, does not only form …
Number of citations: 60 pubs.acs.org
L Feng, S Yuan, JS Qin, Y Wang, A Kirchon, D Qiu… - Matter, 2019 - cell.com
Isoreticular expansion of metal-organic frameworks (MOFs) by linker elongation often leads to interpenetration or other undesired structures. Here we report a sequential linker …
Number of citations: 67 www.cell.com
DB Kanzariya, MY Chaudhary, TK Pal - Dalton Transactions, 2023 - pubs.rsc.org
Metal–organic frameworks (MOFs ) are excellent candidates for use in chemistry, material sciences and engineering thanks to their interesting qualitative features and potential …
Number of citations: 4 pubs.rsc.org
JP Leite, F Figueira, RF Mendes, FA Almeida Paz… - ACS …, 2023 - ACS Publications
Metal–organic frameworks (MOFs) are versatile compounds with emergent applications in the fabrication of biosensors for amyloid diseases. They hold great potential in biospecimen …
Number of citations: 10 pubs.acs.org
P Rassu, X Ma, B Wang - Coordination Chemistry Reviews, 2022 - Elsevier
Metal-organic frameworks (MOFs) are hybrid and porous materials with ample opportunities for photocatalytic applications. Their structural components are suitable for precisely …
Number of citations: 13 www.sciencedirect.com
AD Reinheimer, JK Harper, K Hanson… - Wesley J …, 2020 - stars.library.ucf.edu
Multicolor emission in solutions is a phenomenon that occurs in a system of multiple emitters, where the bulk fluorescence of the solution results from the combined emission of each …
Number of citations: 0 stars.library.ucf.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.